Enantiomer-Specific D1 Dopamine Receptor Affinity: (S)-(+)-8 Outcompetes (R)-(−)-8 in [³H]SCH23390 Displacement
In competitive binding assays using [³H]SCH23390 at D1 dopamine receptors in rat striatal membrane homogenates, the (S)-(+)-enantiomer (compound 8) was the most potent competitor among all THIQ derivatives tested, whereas the (R)-(−)-enantiomer (compound 8) showed substantially lower D1 binding affinity. The (S)-(+)-enantiomer demonstrated approximately 300-fold selectivity for D1 versus D2 sites, while the (R)-(−)-enantiomer had 'considerably less selectivity' [1]. The tertiary N-methyl-1-phenyl-THIQ derivative showed the same enantioselectivity trend: the S-enantiomer was more potent than the R-enantiomer across all biochemical endpoints (D1 binding, D2 binding, and adenylate cyclase inhibition) [1]. This stereochemical preference is opposite to that observed in the benzazepine series where the R-enantiomer of SCH23390 is the active D1 ligand [1].
| Evidence Dimension | D1 dopamine receptor binding affinity (rank order potency) |
|---|---|
| Target Compound Data | (R)-(−)-8: lower D1 affinity; D1/D2 selectivity considerably less than 300-fold |
| Comparator Or Baseline | (S)-(+)-8: highest D1 affinity among THIQ series; D1/D2 selectivity approximately 300-fold |
| Quantified Difference | D1/D2 selectivity ratio: ~300 (S) vs. significantly lower (R); rank order at D1: (S)-(+)-8 > (R)-(−)-8; D2 affinity: 1-benzyl > 4-phenyl > SCH23390 > 1-phenyl (lowest D2 for 1-phenyl series) |
| Conditions | Rat corpus striatum membrane homogenates; [³H]SCH23390 (0.25 nM initial concentration) for D1; [³H]spiperone (0.02 nM) for D2; dopamine-stimulated adenylate cyclase inhibition |
Why This Matters
For researchers studying D1 receptor pharmacology, using the incorrect enantiomer will yield misleading potency and selectivity data; the (R)-(−)-enantiomer cannot substitute for (S)-(+)-8 in D1 antagonist studies.
- [1] Charifson, P. S., Wyrick, S. D., Hoffman, A. J., Simmons, R. M., Bowen, J. P., McDougald, D. L., & Mailman, R. B. (1988). Synthesis and Pharmacological Characterization of 1-Phenyl-, 4-Phenyl-, and 1-Benzyl-1,2,3,4-tetrahydroisoquinolines as Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 31(10), 1941–1946. Table I: D1 and D2 Receptor Affinities and Adenylate Cyclase Inhibitory Potency. View Source
